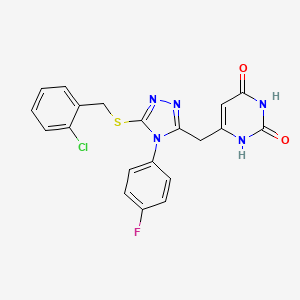![molecular formula C28H28FN3O3S B2990166 7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 892783-83-4](/img/structure/B2990166.png)
7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinolinone derivative, which is a class of compounds known for their diverse biological activities . It contains a benzylpiperazine moiety, which is a common feature in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a benzylpiperazine moiety with a quinolinone core, possibly through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolinone core, a benzylpiperazine moiety, and a sulfonyl group attached to a methylphenyl group .Chemical Reactions Analysis
As a quinolinone derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic aromatic substitution or nucleophilic addition at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the quinolinone and benzylpiperazine moieties might confer basicity, while the sulfonyl group might enhance its water solubility .科学的研究の応用
Synthesis and Structural Studies
The research into compounds structurally related to 7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one focuses on their synthesis, molecular structure, and potential biological activities. These studies provide insights into the chemical properties and reactivity of such compounds, contributing to the development of novel pharmaceuticals and materials.
Synthesis and Derivatives : The efficient synthesis of quinoline derivatives, including processes involving condensation reactions and cyclization, highlights the chemical flexibility and potential for creating diverse compounds with various biological activities. The synthesis of related compounds like 1,2,3,5-tetrahydro-5-oxopyrrolo[1,2-a]-quinoline-4-carboxylic acid derivatives demonstrates the versatility of quinoline scaffolds in medicinal chemistry (Chu & Claiborne, 1987).
Chemical Stability and Cytotoxic Properties : Investigations into quinoline-3-carbaldehyde hydrazones bearing a triazole or benzotriazole moiety reveal their chemical stability and in vitro cytotoxic properties against human tumor cell lines. This suggests the potential of quinoline derivatives in developing anticancer agents (Korcz et al., 2018).
Molecular Structure Analysis : Detailed analysis of the molecular structure, including conformational studies and intramolecular interactions, provides essential information for understanding the biological activity and pharmacokinetics of quinoline derivatives. For example, the study of the structure of marbofloxacin, a quinoline derivative, offers insights into its interaction with biological targets (Shen et al., 2012).
Catalytic Applications : The use of quinoline derivatives in catalytic processes, such as the synthesis of pyran derivatives using a nanocrystalline titania-based sulfonic acid material, showcases the application of these compounds beyond pharmacology. This highlights the role of quinoline derivatives in green chemistry and the synthesis of complex organic molecules (Murugesan et al., 2016).
Antimicrobial and Antitumor Activities : The design and synthesis of morpholine-, piperidine-, and N-substituted piperazine-coupled quinoxalines demonstrate potent antitumor activities. These findings contribute to the ongoing search for new therapeutic agents against cancer (Mamedov et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-(3-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3S/c1-20-7-6-10-22(15-20)36(34,35)27-19-30(2)25-17-26(24(29)16-23(25)28(27)33)32-13-11-31(12-14-32)18-21-8-4-3-5-9-21/h3-10,15-17,19H,11-14,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIKQXFKTBROQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

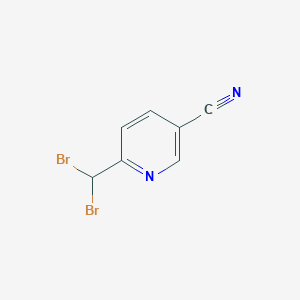
![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2990089.png)
![3-[(3,3-Diethoxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2990091.png)
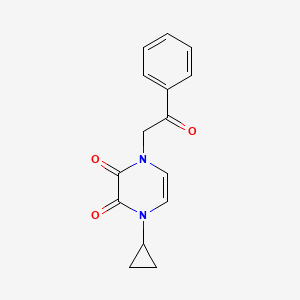
![2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2990093.png)
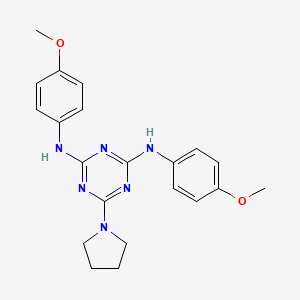

![N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2990096.png)
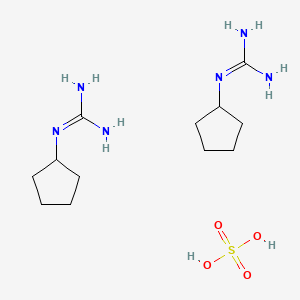
![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2990102.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate](/img/structure/B2990103.png)

